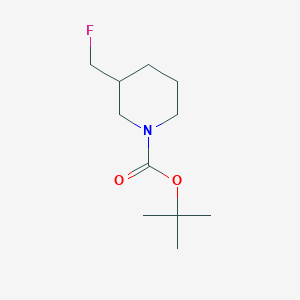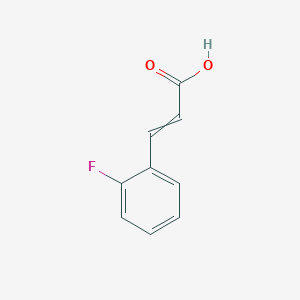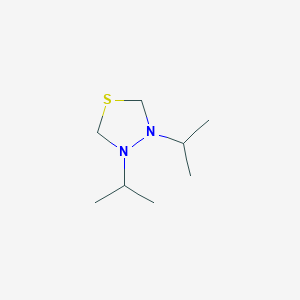
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine, also known as DPTD, is a chemical compound that has been extensively studied for its potential applications in various fields. DPTD belongs to the class of thiadiazolidines, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is not fully understood, but it is believed to act through multiple pathways. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth, differentiation, and apoptosis. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
生化和生理效应
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine can inhibit cell proliferation and induce apoptosis in cancer cells. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine in lab experiments is its low toxicity and high stability. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of working with 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. One area of interest is the development of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine-based materials with unique properties for use in various applications such as sensors, electronics, and energy storage. Another area of interest is the investigation of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
Conclusion
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been used as a precursor for the synthesis of novel polymers and materials with unique properties. Further studies are needed to fully elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
合成方法
The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. This method has been optimized to produce high yields of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine with good purity.
科学研究应用
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to enhance plant growth and improve resistance to biotic and abiotic stresses. In medicine, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. In material science, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
属性
CAS 编号 |
199590-83-5 |
|---|---|
产品名称 |
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine |
分子式 |
C8H18N2S |
分子量 |
174.31 g/mol |
IUPAC 名称 |
3,4-di(propan-2-yl)-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C8H18N2S/c1-7(2)9-5-11-6-10(9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
WWZWDLKDQHDWDF-UHFFFAOYSA-N |
SMILES |
CC(C)N1CSCN1C(C)C |
规范 SMILES |
CC(C)N1CSCN1C(C)C |
同义词 |
1,3,4-Thiadiazolidine,3,4-bis(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



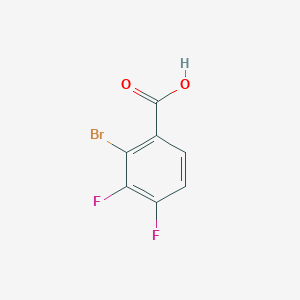
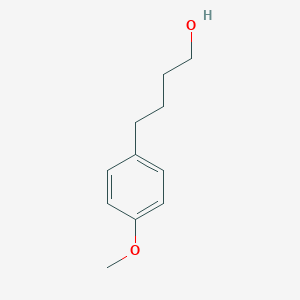
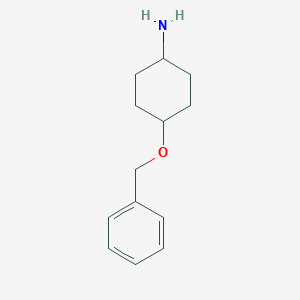
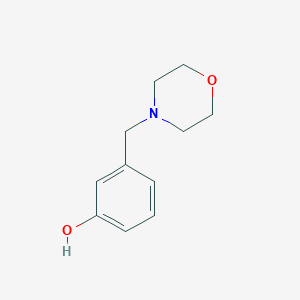
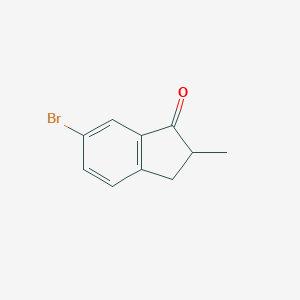
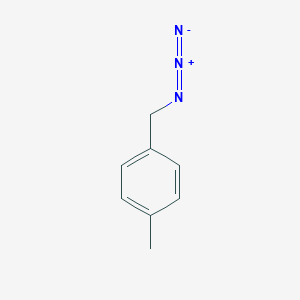
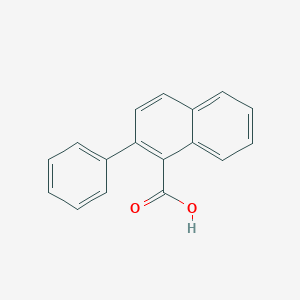
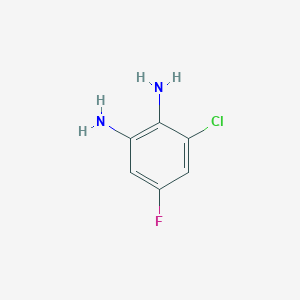
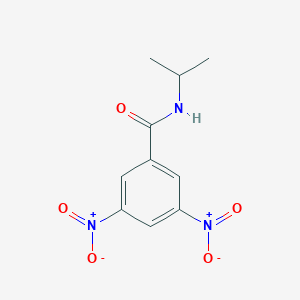
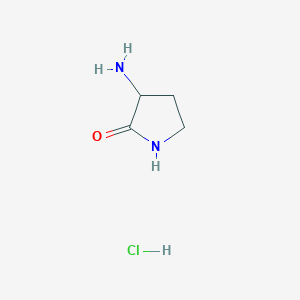
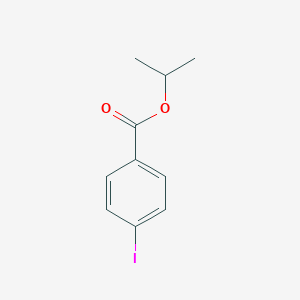
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
